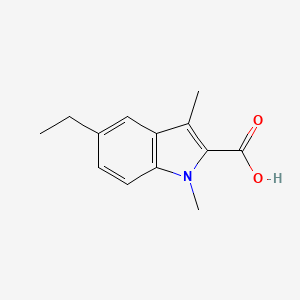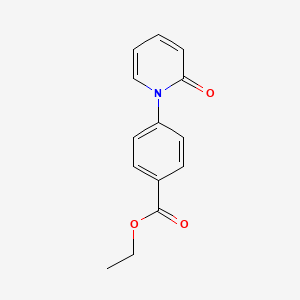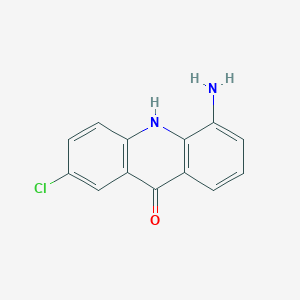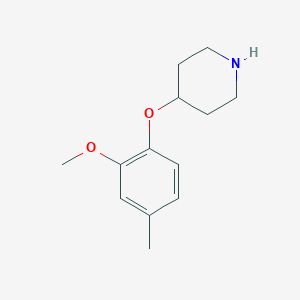
4-(2-甲氧基-4-甲基苯氧基)哌啶
描述
“4-(2-Methoxy-4-methylphenoxy)piperidine” is a chemical compound with the linear formula C13H19O2N1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxy-4-methylphenoxy)piperidine” is represented by the linear formula C13H19O2N1 . The InChI key for this compound is JMADJKCDERWWSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(2-Methoxy-4-methylphenoxy)piperidine” is a solid compound . Its molecular weight is 221.29 g/mol. Unfortunately, other specific physical and chemical properties are not available in the resources.作用机制
The mechanism of action of 4-(2-Methoxy-4-methylphenoxy)piperidine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-(2-Methoxy-4-methylphenoxy)piperidine has also been shown to inhibit the activity of certain enzymes involved in viral replication and fungal growth.
Biochemical and Physiological Effects:
4-(2-Methoxy-4-methylphenoxy)piperidine has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, antiviral, and antifungal properties, 4-(2-Methoxy-4-methylphenoxy)piperidine has also been shown to exhibit anti-inflammatory and analgesic effects. 4-(2-Methoxy-4-methylphenoxy)piperidine has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-Methoxy-4-methylphenoxy)piperidine in lab experiments is its relative ease of synthesis. 4-(2-Methoxy-4-methylphenoxy)piperidine can be synthesized in a laboratory setting using relatively simple equipment and techniques. However, one of the main limitations of using 4-(2-Methoxy-4-methylphenoxy)piperidine in lab experiments is the lack of information regarding its toxicity and safety profile. Further research is needed to fully understand the potential risks associated with the use of 4-(2-Methoxy-4-methylphenoxy)piperidine in lab experiments.
未来方向
There are a number of future directions for research on 4-(2-Methoxy-4-methylphenoxy)piperidine. One area of research that shows promise is the development of 4-(2-Methoxy-4-methylphenoxy)piperidine-based therapies for the treatment of cancer. 4-(2-Methoxy-4-methylphenoxy)piperidine has been shown to exhibit potent antitumor activity, and further research is needed to fully understand its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Methoxy-4-methylphenoxy)piperidine and its potential applications in the treatment of viral and fungal infections. Finally, more research is needed to fully understand the safety and toxicity profile of 4-(2-Methoxy-4-methylphenoxy)piperidine, particularly in the context of its use in lab experiments.
科学研究应用
药物发现中的作用
哌啶衍生物,包括“4-(2-甲氧基-4-甲基苯氧基)哌啶”,被用作抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、镇痛、消炎、抗阿尔茨海默病、抗精神病和/或抗凝剂 . 这突出了哌啶核在药物发现领域的重要性 .
抗癌应用
Arun 等人(2018 年)进行的一项研究从他莫昔芬 (TAM) 合成了一种哌啶衍生物,1-(2-(4-(二苯并[b,f]噻吩-10-基)苯氧基)乙基)哌啶 (DTPEP)。DTPEP 的作用已在雌激素受体 (ER) 阴性细胞 (MDA-MB-231) 和 ER 阳性细胞 (MCF-7) 中观察到 .
抗菌应用
哌啶衍生物已显示出显著的抗菌特性。 它们已用于开发新的抗菌剂,有助于对抗耐药细菌菌株 .
抗病毒应用
哌啶核已被发现有效用于开发抗病毒药物。 这些化合物可以抑制各种病毒的复制,为治疗病毒感染提供了一种潜在方法 .
抗疟疾应用
哌啶衍生物也已用于开发抗疟疾药物。 它们独特的化学结构使它们能够干扰疟疾寄生虫的生命周期,为对抗疟疾提供了一种有希望的方法 .
消炎和镇痛应用
哌啶衍生物已被发现具有消炎和镇痛特性。 它们可以减轻炎症和缓解疼痛,使其可用于治疗关节炎等疾病 .
安全和危害
This compound is classified under GHS07. It has hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264 - P280 - P280 - P332 + P313 - P337 + P313 - P362 + P364 . It’s classified as Eye Irrit. 2 - Skin Irrit. 2 under hazard classifications .
属性
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-3-4-12(13(9-10)15-2)16-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADJKCDERWWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589369 | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-21-3 | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


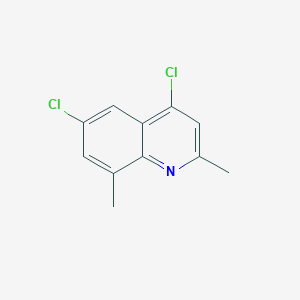







![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)

![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)
